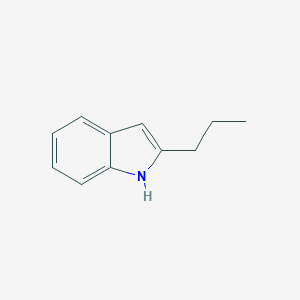

2-propyl-1H-indole

Vue d'ensemble

Description

2-propyl-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-propyl-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For 2-propyl substitution, specific alkylation reactions can be employed.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 2-propyl-1H-indole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxindoles.

Reduction: Reduction reactions can convert it into dihydroindoles.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

- Oxindoles from oxidation.

- Dihydroindoles from reduction.

- Halogenated indoles from substitution reactions.

Applications De Recherche Scientifique

Anticancer Activity

Indole derivatives, including 2-propyl-1H-indole, have been extensively studied for their anticancer properties. Research indicates that indole compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that indole derivatives exhibit significant cytotoxicity against lung cancer cells by targeting specific pathways involved in tumor growth and metastasis .

Key Mechanisms of Action:

- Protein Kinase Inhibition: Indoles can act as inhibitors of protein kinases, which are crucial for cancer cell signaling pathways .

- Histone Deacetylase Inhibition: This mechanism is vital for regulating gene expression related to cancer progression .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been documented. Indole derivatives demonstrate activity against a range of bacterial and fungal strains. For example, certain synthesized indole-coumarin hybrids have shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents .

Neuroprotective Effects

Substituted indoles have been identified as potential neuroprotective agents due to their ability to inhibit nitric oxide synthase (NOS), particularly neuronal NOS (nNOS). This inhibition can be beneficial in treating neurodegenerative disorders and conditions such as stroke and migraine .

Synthetic Utility

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new pharmacologically active compounds. The synthesis of this compound derivatives often involves straightforward reactions that can be adapted to introduce different functional groups, enhancing their biological activity.

Common Synthetic Routes:

- Alkylation Reactions: Utilizing alkyl halides to introduce propyl groups onto the indole scaffold.

- Coupling Reactions: Employing cross-coupling techniques to form more complex structures from this compound .

Anticancer Research

A notable study explored the anticancer effects of a series of indole derivatives, including those based on the 2-propyl structure. The findings demonstrated significant anti-proliferative activity against various cancer cell lines, with detailed docking studies revealing interactions with key amino acids in target proteins .

Antimicrobial Development

In another investigation, researchers synthesized a library of indole derivatives and tested their antimicrobial activities against several pathogens. The results indicated that specific modifications to the 2-propyl group enhanced antibacterial potency, suggesting pathways for developing new antibiotics .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

- 1H-Indole, 3-propyl-

- 1H-Indole, 2-methyl-

- 1H-Indole, 2-ethyl-

Comparison: 2-propyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Propriétés

Numéro CAS |

13228-41-6 |

|---|---|

Formule moléculaire |

C11H13N |

Poids moléculaire |

159.23 g/mol |

Nom IUPAC |

2-propyl-1H-indole |

InChI |

InChI=1S/C11H13N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8,12H,2,5H2,1H3 |

Clé InChI |

HJENUMMIFDMCEN-UHFFFAOYSA-N |

SMILES |

CCCC1=CC2=CC=CC=C2N1 |

SMILES canonique |

CCCC1=CC2=CC=CC=C2N1 |

Key on ui other cas no. |

13228-41-6 |

Synonymes |

1H-Indole, 2-propyl- |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.